An In-depth Technical Guide to the Chemical Structure and Physical Properties of 2-(1-aminocyclopropyl)ethan-1-ol
An In-depth Technical Guide to the Chemical Structure and Physical Properties of 2-(1-aminocyclopropyl)ethan-1-ol
Introduction
2-(1-aminocyclopropyl)ethan-1-ol is a fascinating bifunctional molecule that holds significant promise for researchers, scientists, and drug development professionals. Its unique architecture, combining a strained cyclopropyl ring with a primary amine and a primary alcohol, presents a versatile scaffold for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. The presence of multiple functional groups allows for a variety of chemical modifications, making it an attractive building block for creating diverse molecular libraries. This guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted physicochemical and spectroscopic properties of 2-(1-aminocyclopropyl)ethan-1-ol, offering a foundational resource for its application in research and development.
Chemical Structure and Identification
2-(1-aminocyclopropyl)ethan-1-ol is characterized by a cyclopropane ring substituted with an amino group and a hydroxyethyl group at the same carbon atom. This arrangement results in a chiral center at the quaternary carbon of the cyclopropane ring. The molecule's compact and rigid cyclopropyl core, combined with the flexible hydroxyethyl chain and the reactive amino group, bestows upon it a unique set of properties.
| Identifier | Value |
| IUPAC Name | 2-(1-aminocyclopropyl)ethan-1-ol |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| CAS Number | Not available for the free base. The hydrochloride salt is registered under CAS number 753023-56-2.[1] |
| Canonical SMILES | C1C(C1)(CCO)N |
| InChI Key | InChI=1S/C5H11NO/c6-5(1-2-5)3-4-7/h7H,1-4,6H2 |
Proposed Synthesis
A robust and efficient synthesis of 2-(1-aminocyclopropyl)ethan-1-ol can be envisioned utilizing a variation of the Kulinkovich-Szymoniak reaction. This powerful transformation allows for the direct synthesis of primary aminocyclopropanes from nitriles. The proposed synthetic route, outlined below, offers a practical approach for laboratory-scale preparation.
Figure 1: Proposed synthetic workflow for 2-(1-aminocyclopropyl)ethan-1-ol.
Experimental Protocol: A Self-Validating System
The following protocol is a proposed methodology based on established Kulinkovich-Szymoniak reaction conditions. The success of this synthesis relies on the careful control of reaction parameters, particularly the exclusion of moisture and atmospheric oxygen.
Step 1: Preparation of the Titanium Catalyst
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of titanium(IV) isopropoxide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C using a dry ice/acetone bath.
Step 2: Formation of the Titanacyclopropane Reagent
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Slowly add a solution of ethylmagnesium bromide (2.2 equivalents) in THF to the cooled titanium(IV) isopropoxide solution via the dropping funnel, maintaining the temperature below -70 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. This in-situ formation of the titanacyclopropane reagent is crucial for the subsequent cyclopropanation.
Step 3: Cyclopropanation Reaction
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Cool the reaction mixture back to -50 °C.
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Slowly add a solution of 3-hydroxypropanenitrile (1.0 equivalent) in anhydrous THF to the reaction mixture. The nitrile group will react with the titanacyclopropane to form an azatitanacyclopentene intermediate.
Step 4: Work-up and Purification
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After the addition of the nitrile is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure 2-(1-aminocyclopropyl)ethan-1-ol.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Grignard reagents and titanium alkoxides are highly sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is paramount to prevent their decomposition and ensure the efficient formation of the active titanacyclopropane reagent.
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Low-Temperature Addition: The initial reaction between the Grignard reagent and the titanium alkoxide is exothermic. Maintaining a low temperature during the addition prevents side reactions and promotes the clean formation of the desired catalytic species.
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Stoichiometry: A slight excess of the Grignard reagent is used to ensure the complete conversion of the titanium alkoxide to the active reagent.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 2-(1-aminocyclopropyl)ethan-1-ol, the following physical properties are predicted based on its chemical structure and data from analogous compounds. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value |
| Melting Point | Not available (likely a low-melting solid or a viscous liquid at room temperature) |
| Boiling Point | ~180-200 °C at 760 mmHg (estimated) |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) |
| pKa (amino group) | ~9.0 - 9.5 (estimated) |
| LogP | ~ -0.5 (estimated) |
Predicted Spectroscopic Data
The following spectroscopic data are predicted to aid in the characterization of 2-(1-aminocyclopropyl)ethan-1-ol.
¹H NMR Spectroscopy
Figure 2: Predicted ¹H NMR chemical shifts.
¹³C NMR Spectroscopy
Figure 3: Predicted ¹³C NMR chemical shifts.
Mass Spectrometry (Electron Ionization)
The mass spectrum of 2-(1-aminocyclopropyl)ethan-1-ol is expected to show a molecular ion peak (M⁺) at m/z 101. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (m/z 84), a CH₂OH group (m/z 70), and cleavage of the cyclopropane ring.
Figure 4: Predicted mass spectrometry fragmentation.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(1-aminocyclopropyl)ethan-1-ol is expected to exhibit characteristic absorption bands for the O-H, N-H, and C-H bonds.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 | O-H stretch | Broad |
| 3350-3250 | N-H stretch | Medium, may show two bands for the primary amine |
| 3080-3000 | C-H stretch (cyclopropyl) | Medium |
| 2960-2850 | C-H stretch (aliphatic) | Strong |
| 1650-1580 | N-H bend | Medium |
| 1050-1000 | C-O stretch | Strong |
Safety and Handling
While specific toxicity data for 2-(1-aminocyclopropyl)ethan-1-ol is not available, its hydrochloride salt is classified as a skin and eye irritant.[1] It is prudent to handle the free base with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-(1-aminocyclopropyl)ethan-1-ol represents a valuable and versatile building block for chemical synthesis. This guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic protocol, and predicted physicochemical and spectroscopic properties. The information presented herein is intended to serve as a foundational resource for researchers and scientists, enabling them to explore the full potential of this intriguing molecule in their respective fields. Experimental validation of the predicted data is encouraged to further enrich our understanding of this compound.
References
- 2-(1-aminocyclopropyl)
